molecular formula C12H9NO B194268 4-(2-Pyridyl)benzaldehyde CAS No. 127406-56-8

4-(2-Pyridyl)benzaldehyde

Cat. No. B194268
M. Wt: 183.21 g/mol
InChI Key: NMLYGLCBSFKJFI-UHFFFAOYSA-N
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Description

4-(2-Pyridyl)benzaldehyde is a p-substituted benzaldehyde . It has an empirical formula of C12H9NO, a CAS Number of 127406-56-8, and a molecular weight of 183.21 .


Molecular Structure Analysis

The molecular structure of 4-(2-Pyridyl)benzaldehyde has been analyzed using FT-IR and FT-Raman spectroscopy . The results of the calculations were applied to simulated spectra of the compound, which showed good agreement with observed spectra .


Chemical Reactions Analysis

While specific chemical reactions involving 4-(2-Pyridyl)benzaldehyde are not detailed in the retrieved information, it is known to be used as a ligand in the synthesis of a phosphorescent iridium(III) complex .


Physical And Chemical Properties Analysis

4-(2-Pyridyl)benzaldehyde is a solid at 20 degrees Celsius . It has a melting point of 48.0 to 53.0 °C . It is soluble in methanol . Its density is 1.1±0.1 g/cm3, and it has a flash point of 113 °C .

Scientific Research Applications

Intermediate in Anticancer Drug Synthesis

4-(pyrrolidin-1-ylmethyl)benzaldehyde, a derivative of 4-(2-Pyridyl)benzaldehyde, is a crucial intermediate for the synthesis of small molecule anticancer drugs. It has been synthesized with a high yield, emphasizing its role in developing treatments for cancers like breast cancer, lymphoma, and colon cancer (Zhang et al., 2018).

Inhibition of Carcinogenic Metabolism

Research on structurally related compounds to benzaldehyde, including 4-(2-Pyridyl)benzaldehyde, has shown their potential in inhibiting the metabolism of carcinogenic substances. This indicates a possible role in preventing cancer, especially in lung tumorigenesis (Morse et al., 1995).

Catalysis in Organic Synthesis

4-(2-Pyridyl)benzaldehyde is used in various catalytic processes in organic chemistry. For instance, it is involved in the synthesis of dihydropyridine derivatives, used in pharmaceuticals like calcium channel blockers, showcasing its importance in medicinal chemistry (Perozo-Rondón et al., 2006).

Synthesis of Complex Organic Molecules

It plays a role in synthesizing complex organic molecules, such as calixphyrin macrocycles and expanded porphyrins, which have applications in materials science and photonics (Bucher et al., 2000).

Alcohol Oxidation and C-C Coupling Reactions

4-(2-Pyridyl)benzaldehyde is involved in oxidation reactions, particularly in the conversion of alcohols to aldehydes, a crucial reaction in various chemical industries. It also plays a role in carbon-carbon coupling reactions, underlining its significance in synthetic chemistry (Paul et al., 2020).

Safety And Hazards

4-(2-Pyridyl)benzaldehyde is classified as causing skin irritation and serious eye irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing .

properties

IUPAC Name

4-pyridin-2-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c14-9-10-4-6-11(7-5-10)12-3-1-2-8-13-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLYGLCBSFKJFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363914
Record name 4-(2-Pyridyl)benzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Pyridyl)benzaldehyde

CAS RN

127406-56-8
Record name 4-(2-Pyridinyl)benzaldehyde
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URL https://commonchemistry.cas.org/detail?cas_rn=127406-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Pyridinyl)benzaldehyde
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Record name 4-(2-Pyridyl)benzaldehyde
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Record name 4-(2-Pyridyl)benzaldehyde
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Record name 4-(2-PYRIDINYL)BENZALDEHYDE
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Synthesis routes and methods I

Procedure details

6.93 g (29.9 mmol) of 4-bromobenzaldehyde dimethyl acetal in 40 ml of THF are added dropwise to a warm (from 40° C. to 50° C.) suspension of 0.8 g (31.6 mmol) of magnesium turnings and a small amount of iodine in 10 ml of THF. The reaction mixture is heated to 65° C. and stirred at that temperature for about 30 min. The mixture is allowed to cool to room temperature and the Grignard reagent is added dropwise to a solution of 4.46 g (28.2 mmol) of 2-bromopyridine (Fluka, Buchs, Switzerland) and 0.4 g (0.74 mmol) of DPPP (Fluka, Buchs, Switzerland) in 100 ml of THF (slightly exothermic reaction). After the dropwise addition is complete, the reaction mixture is boiled under reflux for 4 hours and is then allowed to cool; 100 ml of water are added. The mixture is concentrated to about 50 ml using a rotary evaporator, diluted with ethyl acetate and extracted with 0.1N hydrochloric acid (3×). The combined HCl extracts are stirred at room temperature for 20 min, rendered basic with concentrated ammonia solution and extracted with methylene chloride. After removal of the solvent, the residue is chromatographed on silica gel (hexane/ethyl acetate 2:1). The product-containing fractions are concentrated, with the desired title compound crystallising out spontaneously. TLC: Rf=0.22 (hexane/ethyl acetate 2:1). HPLC20-100: tRet=6.08. 1H-NMR (CDCl3; 200 MHz): 8.73/d, J=5 (2H); 8.16 and 7.97/each d (2×2H); 7.80/d, J=4 (2H); 7.3/m (1H).
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.93 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0.8 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
4.46 g
Type
reactant
Reaction Step Five
Name
Quantity
0.4 g
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

A mixture of 4-formyl-phenylboronic acid (5.0 g, 33.0 mmol) and 2-bromopyridine (5.53 g, 35.0 mmol, 1.05 equiv.) in 265 mL of 4:3 toluene/95% ethanol was degassed with nitrogen for 30 minutes and then heated under a nitrogen atmosphere, resulting in a clear solution. A slurry of Pd(PPh3)4 (0.77 g) in 50 mL of a 4:4 mixture of toluene and 95% ethanol was added, followed by 50 mL of 3M aqueous Na2CO3. The resulting mixture was gently refluxed at 77° C. After 16 hours, the reaction mixture was cooled to room temperature, and the solid removed by filtration. The filtrate was transferred to a separatory funnel, and the layers separated. The aqueous layer was extracted with toluene (3×50 mL). The combined organics were washed with water, then saturated sodium chloride, and dried over sodium sulfate. The solution was filtered, and the filtrate concentrated under reduced pressure to give a yellow oil. Purification by Biotage chromatography (40+M cartridge; gradient, 0 to 5% methanol/dichloromethane) gave 4.13 g (68%) of (3) as a light-yellow solid. TLC Rf (hexane/ethyl acetate, 2:1)=0.25; 1H NMR (CDCl3) δ 10.1 (s, HCO), 8.77 (d, 1H), 8.20 (d, 2H), 8.00 (d, 2H), 7.81 (m, 2H), 7.31 (q, 1H); MS (M)+=184; HPLC tR 1.2 minutes.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.53 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
265 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.77 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
68%

Synthesis routes and methods III

Procedure details

The present inventors have found that 4-(pyridin-2-yl)benzaldehyde can be produced economically by reacting a salt of 2-(4-bromomethylphenyl)pyridine, 2-(4-dibromomethylphenyl)pyridine or a salt thereof, all of which being novel compounds, with hexamethylenetetramine and water, and further that a salt of 2-(4-bromomethylphenyl)pyridine, 2-(4-dibromomethylphenyl)pyridine and a salt thereof can be obtained by reacting a salt of 2-(4-tolyl)pyridine with a brominating agent. In addition, they have found that N-(tert-butoxycarbonyl)-N′-[4-(pyridin-2-yl)phenylmethylidene]hydrazine can be produced more economically and easily by reacting 4-(pyridin-2-yl)benzaldehyde hydrazone with di-tert-butyl dicarbonate, and that 4-(pyridin-2-yl)benzaldehyde hydrazone can be obtained from 4-(pyridin-2-yl)benzaldehyde.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Name
4-(pyridin-2-yl)benzaldehyde hydrazone
Quantity
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Type
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2-Pyridyl)benzaldehyde
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4-(2-Pyridyl)benzaldehyde
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4-(2-Pyridyl)benzaldehyde
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4-(2-Pyridyl)benzaldehyde
Reactant of Route 6
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4-(2-Pyridyl)benzaldehyde

Citations

For This Compound
183
Citations
S Bettington, AL Thompson, A Beeby… - … Section E: Structure …, 2004 - scripts.iucr.org
The title compound, [Ir2Cl2(C12H8NO)4]·1.5CH2Cl2 or [Ir(fppy)2Cl]2·1.5CH2Cl2 [where fppy is 4-(2-pyridyl)benzaldehyde], is a dinuclear iridium(III) complex containing two six-…
Number of citations: 18 scripts.iucr.org
KKW Lo, CK Li, KW Lau, N Zhu - Dalton Transactions, 2003 - pubs.rsc.org
A series of luminescent cyclometallated rhodium(III) diimine complexes containing two aldehyde functional groups [Rh(pba)2(N–N)]Cl (Hpba = 4-(2-pyridyl)benzaldehyde; N–N = 2,2′-…
Number of citations: 35 pubs.rsc.org
KKW Lo, CK Chung, N Zhu - Chemistry–A European Journal, 2003 - Wiley Online Library
We report the synthesis, characterization, photophysical, and electrochemical properties of a series of luminescent cyclometalated iridium(III) complexes containing two aldehyde …
XY Yi, KW Chan, EK Huang, YK Sau, ID Williams… - 2010 - Wiley Online Library
Heating [Rh(dtbpy)(κ 2 ‐C,C′‐CH 2 CMe 2 C 6 H 4 )(CH 2 CMe 2 Ph)] (1; dtbpy = 4,4′‐di‐tert‐butyl‐2,2′‐bipyridyl) in p‐xylene at 110 C resulted in the formation of the 2‐tert‐…
KW Chan - 2008 - search.proquest.com
Heating [Rh (dtbpy)(CH 2 CMe 2 CC 6 H 4)(Rh-C C)(CH 2 CMe 2 Ph)](dtbpy= 4, 4’-di-tert-butyl-2, 2’-dipyridyl) at 138 C in xylene resulted in intra-molecular CH activation of the neophyl …
Number of citations: 2 search.proquest.com
H Qi, X Zhao, Y Tang, M Qian, H Gao… - Applied …, 2019 - journals.sagepub.com
The development of new methods for the detection of redox cycle is important for biological and clinical diagnoses. Here, a new cyclometalated iridium complex, (4-(2-pyridyl) …
Number of citations: 3 journals.sagepub.com
X Su, X Li, T Ding, G Zheng, Z Liu - Journal of Organometallic Chemistry, 2015 - Elsevier
A new hydrophilic cyclometallated ruthenium complex 1 (Ru(pba)(bpy) 2 + , Hpba = 4-(2-pyridyl)benzaldehyde, bpy = 2,2′-bipyridine) was successfully synthesized. The as-prepared …
Number of citations: 11 www.sciencedirect.com
L Xiong, Q Zhao, H Chen, Y Wu, Z Dong… - Inorganic …, 2010 - ACS Publications
Homocysteine (Hcy) and cysteine (Cys) are crucial to the physiological balance in living systems. Specific detection of intracellular Hcy and Cys is of growing importance. Herein, we …
Number of citations: 201 pubs.acs.org
E Holder, V Marin, D Kozodaev… - Macromolecular …, 2005 - Wiley Online Library
On the basis of terpyridine functionalized poly(ethylene oxide) (PEO) and poly(styrene) (PS), a series of light‐emitting iridium(III) compounds was effectively synthesized. The respective …
Number of citations: 41 onlinelibrary.wiley.com
H Chen, Q Zhao, Y Wu, F Li, H Yang, T Yi… - Inorganic …, 2007 - ACS Publications
A new homocysteine-selective sensor based on the iridium(III) complex Ir(pba) 2 (acac) (Hpba = 4-(2-pyridyl)benzaldehyde; acac = acetylacetone) was synthesized, and its' …
Number of citations: 292 pubs.acs.org

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